5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone mechanism of action
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone (Amosulalol)
Introduction: A Dual-Action Antihypertensive Agent
5-Amino-2-(3-(tert-butylamino)-2-hydroxypropoxy)acetophenone, known in the pharmacological field as Amosulalol, is a potent antihypertensive agent characterized by a sophisticated and dual mechanism of action.[1] Unlike traditional beta-blockers or alpha-blockers that target a single receptor class, Amosulalol functions as a combined alpha- and beta-adrenoceptor antagonist.[2][3][4] This dual blockade provides a comprehensive approach to blood pressure management by simultaneously targeting two key pathways in cardiovascular regulation. This guide will provide an in-depth exploration of Amosulalol's core mechanism, the downstream physiological consequences, the experimental methodologies used for its characterization, and its pharmacokinetic profile, offering valuable insights for researchers and drug development professionals.
The Core Directive: Dual Blockade of Adrenergic Receptors
The primary therapeutic efficacy of Amosulalol stems from its ability to competitively antagonize both alpha-1 (α1) and beta (β1 and β2) adrenergic receptors.[3][4] This dual antagonism allows for a synergistic effect in lowering blood pressure, addressing both vascular tone and cardiac output.
Alpha-1 Adrenergic Receptor Antagonism: Inducing Vasodilation
Alpha-1 adrenergic receptors are predominantly located on the smooth muscle of blood vessels.[5] When stimulated by endogenous catecholamines like norepinephrine, these Gq protein-coupled receptors trigger a signaling cascade that increases intracellular calcium, leading to vasoconstriction and an increase in systemic vascular resistance.[5]
Amosulalol competitively binds to these α1-receptors, preventing norepinephrine from exerting its vasoconstrictive effect.[3][5] This blockade results in the relaxation of vascular smooth muscle (vasodilation), which in turn decreases peripheral vascular resistance and contributes significantly to the reduction of blood pressure.[3][4] Studies in hypertensive rat models have demonstrated this effect, showing that Amosulalol administration leads to a rightward shift in the dose-response curve for the α1-agonist phenylephrine, confirming its antagonistic action at these vascular receptors.[2]
Beta-Adrenergic Receptor Antagonism: Modulating Cardiac Activity
Concurrently, Amosulalol acts as an antagonist at beta-adrenergic receptors. The most clinically relevant of these are the β1-receptors, which are highly expressed in cardiac tissue.[4] Stimulation of β1-receptors by catecholamines increases heart rate (positive chronotropic effect) and the force of myocardial contraction (positive inotropic effect), thereby increasing cardiac output.[3]
By blocking cardiac β1-receptors, Amosulalol attenuates the effects of sympathetic nervous system stimulation on the heart.[3][4] This leads to a decrease in heart rate and myocardial contractility, resulting in reduced cardiac output and lower blood pressure.[4] A crucial advantage of this combined action is that the beta-blockade component prevents the reflex tachycardia (an increase in heart rate) that often occurs when blood pressure is lowered solely through alpha-blockade-induced vasodilation.[2] This ensures a more controlled and stable reduction in blood pressure.[2] This effect has been experimentally verified by showing Amosulalol's ability to block the positive chronotropic effects of the beta-agonist isoproterenol.[2]
Pharmacological and Pharmacokinetic Profile
Understanding the quantitative aspects of Amosulalol's interaction with its targets and its journey through the body is critical for drug development.
Pharmacological Data Summary
| Parameter | Observation | Species | Reference |
| Antihypertensive Potency | Approximately threefold more potent than labetalol and arotinolol in decreasing blood pressure. | Rat (SHR) | [2] |
| Oral Bioavailability | ~100% | Human | [6] |
| 22-31% | Rat | [7] | |
| 51-59% | Dog | [7] | |
| 57-66% | Monkey | [7] | |
| Time to Peak Plasma Conc. (Oral) | 2 to 4 hours | Human | [6] |
| Elimination Half-life (t1/2 β) | ~2.8 hours (IV), ~5 hours (Oral) | Human | [6] |
| Metabolism | Primarily excreted unchanged (30.1%); major metabolite is a sulphate conjugate. | Human | [8] |
Cardioprotective Dimensions
Beyond its primary antihypertensive effects, Amosulalol has demonstrated cardioprotective properties. In preclinical studies involving dogs, pretreatment with Amosulalol reduced myocardial energy depletion and adverse metabolic changes during induced ischemia.[9] This suggests that by reducing the workload on the heart (via β1-blockade) and potentially improving coronary blood flow (via α1-blockade), Amosulalol can help protect the heart muscle during periods of reduced oxygen supply.[9]
Experimental Validation: A Protocol for Functional Antagonism Assay
The characterization of a dual-acting antagonist like Amosulalol relies on robust in vitro and in vivo experimental models. Functional assays are paramount as they measure the physiological response to receptor modulation, providing more clinically relevant data than simple binding assays.
Rationale for Experimental Design
To validate the mechanism of a receptor antagonist, it is essential to demonstrate its ability to inhibit the function of an agonist in a dose-dependent manner. An isolated tissue assay is a classic and reliable method for this purpose.[10] For α1-antagonism, the rat thoracic aorta is an ideal model as its contraction is primarily mediated by α1-adrenoceptors. For β1-antagonism, the guinea pig atria can be used to measure changes in the rate and force of contraction.[11] The choice of tissue and agonist provides a self-validating system: the antagonist should selectively block the effects of an adrenergic agonist (like phenylephrine for α1) without affecting contractions induced by non-adrenergic agents (like potassium chloride).
Detailed Protocol: Functional Assay for α1-Adrenergic Antagonism in Rat Aorta
This protocol outlines the steps to determine the antagonistic effect of Amosulalol on α1-adrenoceptors in an isolated rat thoracic aorta preparation.
-
Tissue Preparation:
-
Humanely euthanize a Sprague-Dawley rat in accordance with institutional animal care and use committee guidelines.
-
Carefully dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective tissue and cut it into 3-4 mm rings.
-
-
Mounting the Tissue:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer.
-
Maintain the buffer at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15 minutes.
-
Test tissue viability by inducing a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or potassium chloride (KCl, e.g., 60 mM). Once a stable contraction is achieved, wash the tissue and allow it to return to baseline.
-
-
Determining Antagonist Effect:
-
Pre-incubate the tissue with a specific concentration of Amosulalol (or vehicle control) for 30-60 minutes.
-
Generate a cumulative concentration-response curve for the α1-agonist phenylephrine. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.
-
Repeat this process with several different pre-incubation concentrations of Amosulalol.
-
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response versus the log concentration of phenylephrine.
-
The presence of a competitive antagonist like Amosulalol will cause a rightward parallel shift in the concentration-response curve.
-
Calculate the pA2 value using a Schild plot analysis to quantify the potency of Amosulalol as an α1-antagonist.
-
Conclusion
The mechanism of action of Amosulalol is a prime example of rational drug design, leveraging a dual blockade of α1 and β1-adrenergic receptors to achieve effective and controlled antihypertension. Its antagonism of vascular α1-receptors reduces peripheral resistance, while the concurrent blockade of cardiac β1-receptors lowers cardiac output and crucially prevents reflex tachycardia. This multifaceted approach, supported by robust pharmacological data and cardioprotective evidence, establishes Amosulalol as a significant agent in cardiovascular therapy. The experimental frameworks described herein provide the self-validating systems necessary to probe such complex mechanisms, ensuring scientific integrity and fostering further innovation in drug development.
References
-
Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats. PubMed. Available at: [Link]
-
Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses. PubMed. Available at: [Link]
-
Autonomic Pharmacology | Adrenergic Antagonists. YouTube. Available at: [Link]
-
Effects of amosulalol, a combined alpha 1- and beta-adrenoceptor-blocking agent, on ischemic myocardial energy metabolism in dogs. PubMed. Available at: [Link]
-
What is Amosulalol Hydrochloride used for? Patsnap Synapse. Available at: [Link]
-
α-Adrenoceptor Assays. PubMed. Available at: [Link]
-
What is the mechanism of Amosulalol Hydrochloride? Patsnap Synapse. Available at: [Link]
-
Pharmacokinetics and metabolism of an alpha,beta-blocker, amosulalol hydrochloride, in mice: biliary excretion of carbamoyl glucuronide. PubMed. Available at: [Link]
-
Amosulalol. PubChem. Available at: [Link]
-
Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys. PubMed. Available at: [Link]
-
In vitro interactions of agonists and antagonists with beta-adrenergic receptors. PubMed. Available at: [Link]
-
Amosulalol. Wikipedia. Available at: [Link]
-
Pharmacophore-based discovery of 2-(phenylamino)aceto-hydrazides as potent eosinophil peroxidase (EPO) inhibitors. PubMed. Available at: [Link]
-
Affinity and Selectivity of &bgr;‐Adrenoceptor Antagonists In Vitro. Semantic Scholar. Available at: [Link]
-
Seeking Novel Personalized and Sex-Specific Strategies for the Prevention and Treatment of Heart Failure Based on the Assessment of β1-Adrenergic Receptor Desensitization: The Contribution to the HEAL ITALIA Project. MDPI. Available at: [Link]
-
Metabolism of amosulalol hydrochloride in man: quantitative comparison with laboratory animals. PubMed. Available at: [Link]
-
In Vitro and in Vivo Pharmacological Characterization of 5-[( R )-2-(5,6-Diethyl-indan-2-ylamino)-1-hydroxy-ethyl]-8-hydroxy-1 H -quinolin-2-one (Indacaterol), a Novel Inhaled β 2 Adrenoceptor Agonist with a 24-h. ResearchGate. Available at: [Link]
Sources
- 1. Amosulalol | C18H24N2O5S | CID 2169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Characterization of the adrenoceptor antagonistic and antihypertensive activity of oral amosulalol, a combined alpha- and beta-adrenoceptor antagonist, in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Amosulalol Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Amosulalol Hydrochloride? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Amosulalol, a combined alpha and beta adrenoceptor antagonist: kinetics after intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of amosulalol, an alpha, beta-adrenoceptor blocker, in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of amosulalol hydrochloride in man: quantitative comparison with laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of amosulalol, a combined alpha 1- and beta-adrenoceptor-blocking agent, on ischemic myocardial energy metabolism in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
